molecular formula C22H25N3O2 B15209190 bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine

bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine

Cat. No.: B15209190
M. Wt: 363.5 g/mol
InChI Key: JQRJGZWNOBCOKG-DJDZNOHASA-N
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Description

Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two oxazoline rings and a central amine group. The stereochemistry of the compound, indicated by the (4R,5R) configuration, plays a crucial role in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine typically involves the reaction of (4R,5R)-4-methyl-5-phenyl-4,5-dihydrooxazole with a suitable amine precursor. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the formation of the oxazoline rings .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazoline N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxazoline rings to amine groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxazoline N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine exerts its effects is primarily through its role as a chiral ligand. The compound can coordinate with metal ions to form chiral complexes, which can then catalyze asymmetric reactions. The stereochemistry of the compound ensures that the resulting products are enantiomerically pure, which is crucial for applications in drug development and other fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets bis(((4R,5R)-5-Methyl-4-phenyl-4,5-dihydrooxazol-2-yl)methyl)amine apart from similar compounds is its specific stereochemistry and the presence of two oxazoline rings. This unique structure allows for highly selective and efficient catalysis in asymmetric synthesis, making it a valuable tool in both academic research and industrial applications .

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

1-[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-N-[[(4R,5R)-5-methyl-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]methyl]methanamine

InChI

InChI=1S/C22H25N3O2/c1-15-21(17-9-5-3-6-10-17)24-19(26-15)13-23-14-20-25-22(16(2)27-20)18-11-7-4-8-12-18/h3-12,15-16,21-23H,13-14H2,1-2H3/t15-,16-,21+,22+/m1/s1

InChI Key

JQRJGZWNOBCOKG-DJDZNOHASA-N

Isomeric SMILES

C[C@@H]1[C@H](N=C(O1)CNCC2=N[C@@H]([C@H](O2)C)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1C(N=C(O1)CNCC2=NC(C(O2)C)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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